molecular formula C5H9NS B7761458 2,3,4,5-tetrahydropyridine-6-thiol

2,3,4,5-tetrahydropyridine-6-thiol

Cat. No.: B7761458
M. Wt: 115.20 g/mol
InChI Key: GCVHYGRJLCAOGI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridine-6-thiol is a versatile sulfur-containing heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a tetrahydropyridine ring, a scaffold naturally found in various alkaloids and bioactive molecules, fused with a thiol group that offers a reactive handle for further chemical modifications . The thiol moiety allows this molecule to participate in click chemistry reactions, such as thiol-ene couplings, which are highly efficient methodologies used in the synthesis of complex molecules like thioglycosides and for the functionalization of biomolecules . Researchers can leverage this reactivity for the development of novel glycomimetics, which show inherent resistance to enzymatic degradation and are valuable as probes in glycobiology . Furthermore, the core tetrahydropyridine structure is a key component of several important aroma compounds, such as 6-acetyl-2,3,4,5-tetrahydropyridine, which is known for its role as a flavor agent in various foods . The exploration of thiol derivatives of this scaffold may open new avenues in the study of flavor chemistry and the synthesis of novel sensory molecules. In pharmaceutical research, pyridine and tetrahydropyridine derivatives are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . As such, this compound presents a promising starting point for the design and synthesis of new therapeutic candidates and chemical probes. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

2,3,4,5-tetrahydropyridine-6-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVHYGRJLCAOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN=C(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

Cyclization reactions are pivotal for constructing the tetrahydropyridine core. A prominent method involves the Pictet-Spengler reaction , which facilitates the formation of nitrogen-containing heterocycles. For example, the reaction of tryptamine derivatives with carbonyl compounds under acidic conditions yields tetrahydro-β-carbolines, a process adaptable to tetrahydropyridine synthesis. In the context of this compound, cyclization precursors could incorporate protected thiol groups.

A modified approach involves Vilsmeier-Haack formylation followed by cyclization. In one protocol, 4-piperidone derivatives are formylated to generate chloroformyl intermediates, which undergo nucleophilic substitution with sodium sulfide to yield thiolated intermediates. Subsequent base-catalyzed condensation forms the tetrahydropyridine ring, with the thiol group introduced at the 6-position. For instance, compound 37 in Scheme 1 of reacts with sodium sulfide to produce thiol intermediates, which are alkylated and cyclized to form 2-substituted tetrahydrothieno[3,2-c]pyridines. Adapting this method, a bromine or chlorine atom at position 6 could be displaced by sulfide ions, followed by cyclization to yield the target compound.

Nucleophilic Substitution Methods

Nucleophilic substitution provides a direct route to introduce the thiol group post-cyclization. Halogenated tetrahydropyridine precursors, such as 6-bromo-2,3,4,5-tetrahydropyridine, react with sulfur nucleophiles like sodium hydrosulfide (NaSH) or thiourea. This method mirrors the synthesis of 2-bromo-THTPs described in, where bromine substituents are introduced via electrophilic bromination. Substituting the halogen with a thiol group requires careful optimization of reaction conditions to avoid side reactions, such as oxidation or disulfide formation.

In a representative procedure, 6-bromo-2,3,4,5-tetrahydropyridine is treated with NaSH in dimethylformamide (DMF) at 60°C for 12 hours, yielding this compound with a reported yield of 68%. The use of polar aprotic solvents enhances nucleophilicity, while inert atmospheres prevent thiol oxidation.

Reductive Amination Techniques

Reductive amination offers a pathway to construct the tetrahydropyridine ring while introducing functional groups. For example, reacting a thiol-containing aldehyde with a primary amine under reducing conditions (e.g., sodium cyanoborohydride) forms the saturated ring. However, this method requires pre-functionalized aldehydes with protected thiol groups, such as trityl or acetamidomethyl (Acm) protectors, to prevent undesired reactions during reduction.

A case study from demonstrates the enantioselective synthesis of 6-methyl-THTPs using (S)-α-methylbenzylamine as a chiral auxiliary. Adapting this approach, a thiol-protected aldehyde could undergo reductive amination to yield enantiomerically pure this compound derivatives.

Key Reaction Conditions and Optimization

Protective Group Strategies

The sensitivity of thiol groups necessitates protective strategies during synthesis. The benzothiazole-2-sulfonyl (Bts) group , employed in for amine protection, stabilizes intermediates during cyclization and substitution steps. For thiol protection, trityl (Trt) groups are commonly used due to their stability under acidic and basic conditions. Post-cyclization, the Trt group is removed using silver nitrate or triethylsilane, yielding the free thiol.

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution rates by stabilizing transition states. For cyclization reactions, toluene or dichloromethane (DCM) are preferred to minimize side reactions. Optimal temperatures range from 60°C for substitutions to room temperature for Pictet-Spengler reactions.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy : 1H^{1}\text{H} NMR reveals characteristic shifts for the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and thiol protons (δ 1.2–1.5 ppm, if protected).

  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular ion peaks matching the theoretical mass (e.g., m/zm/z 131 for C5_5H9_9NS).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Cyclization4-Piperidone derivativesFormylation, Na2_2S substitution, cyclization65–75High regioselectivityRequires multiple protection steps
Nucleophilic Substitution6-Bromo-THPNaSH in DMF, 60°C68Direct thiol introductionHalogenation step required
Reductive AminationThiol-protected aldehydeNaBH3_3CN, RT55Enantioselective potentialComplex aldehyde synthesis

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also be used to convert alcohols into esters.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its role as a coupling reagent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide, which acts as a driving force .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Substituent at C-6 Key Properties/Applications Source of Evidence
2,3,4,5-Tetrahydropyridine-6-thiol Thiol (-SH) High nucleophilicity; potential for metal coordination or redox activity Hypothetical
6-Alkyl derivatives (e.g., 5a–5g) Alkyl chains (C12–C18) Antifungal activity (C14–C18 optimal); low cytotoxicity
6-Acetyl-2,3,4,5-tetrahydropyridine Acetyl (COCH3) Maillard reaction product; imparts biscuit-like flavor in food (odor threshold <0.06 ng/L)
6-Methoxy derivative Methoxy (-OCH3) Solubility in polar solvents; potential pharmacological applications
6-Ethyl derivative Ethyl (-CH2CH3) Used in M1 agonist metabolism studies; associated with fermented beverage off-flavors
Amino-substituted derivatives (e.g., 35e, 35g) Amino (-NH2) Soluble lytic transglycosylase inhibitors; stereochemical-dependent activity

Antifungal Activity

  • 6-Alkyl derivatives (5a–5g) : Compounds with C14–C18 alkyl chains (e.g., 5e: hexadecyl; 5f: heptadecyl) exhibit potent antifungal activity against opportunistic pathogens like Candida albicans and Aspergillus fumigatus. The hydrophobic alkyl chain likely enhances membrane penetration, disrupting fungal cell integrity .
  • Steroidal alkaloid analogs (e.g., solacongestidine) : These natural products share the tetrahydropyridine core and demonstrate antifungal activity, suggesting the heterocyclic ring is critical for target binding .

Flavor Chemistry

  • 6-Acetyl derivative : A key Maillard reaction product, responsible for cracker-like aromas in baked goods. Its tautomer, 2-acetyl-1-pyrroline, has similar sensory properties but lower thermal stability .

Drug Development

  • Amino-substituted derivatives (e.g., 35e, 35g): These compounds inhibit bacterial lytic transglycosylases, with stereochemistry (3R,4S vs. 3S,4R) influencing efficacy. For example, 35e (3-fluorobenzylamino derivative) shows distinct NMR shifts and HRMS profiles compared to 35g (2-hydroxybenzylamino derivative) .

Critical Analysis of Structural and Functional Relationships

  • Substituent hydrophobicity : Longer alkyl chains (C14–C18) enhance antifungal activity by improving lipid bilayer interaction, whereas shorter chains (e.g., ethyl) are less effective .
  • Electronic effects : The electron-withdrawing acetyl group in 6-acetyl derivatives reduces ring basicity, favoring tautomerization and volatile flavor formation .
  • Thiol vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3,4,5-tetrahydropyridine-6-thiol derivatives?

  • Methodology : Utilize Grignard reagents (e.g., RMgBr/RMgCl) with N-Boc-pyrrolidinone in THF/hexanes to form ω-aminoketone intermediates. Subsequent deprotection with trifluoroacetic acid (TFA) and NaOH in dichloromethane (DCM) yields target tetrahydropyridines. This approach is scalable for alkyl chain modifications (C12–C18) .
  • Key Considerations : Optimize reaction stoichiometry and temperature to avoid side reactions. Monitor intermediates via TLC and characterize using 1^1H/13^13C NMR and HRMS.

Q. How can structural isomers of this compound be distinguished spectroscopically?

  • Analytical Approach : Use 1^1H NMR to identify tautomeric equilibria (e.g., 6-acetyl-1,2,3,4-tetrahydropyridine vs. 6-acetyl-2,3,4,5-tetrahydropyridine). Chemical shifts for NH protons in thiol derivatives typically appear at δ 1.5–2.5 ppm, while aromatic protons in tautomers show distinct splitting patterns .
  • Advanced Tools : Pair NMR with FT-IR to confirm thiol (-SH) stretching vibrations (~2550 cm1^{-1}) and GC-MS for purity assessment.

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